molecular formula C20H16ClNO B5042783 9-[2-(2-Chlorophenoxy)ethyl]carbazole

9-[2-(2-Chlorophenoxy)ethyl]carbazole

Cat. No.: B5042783
M. Wt: 321.8 g/mol
InChI Key: WYBHHKIAGGOBAO-UHFFFAOYSA-N
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Description

9-[2-(2-Chlorophenoxy)ethyl]carbazole is a synthetically derived organic compound based on the versatile carbazole scaffold. This structure features a carbazole core, a tricyclic system consisting of two benzene rings fused to a central pyrrole ring, which is substituted at the nitrogen (N-9) position with a 2-(2-chlorophenoxy)ethyl chain. The carbazole moiety is widely recognized in scientific literature for its diverse applications in medicinal chemistry and materials science, making this derivative a compound of significant research interest. In biomedical research, carbazole derivatives are frequently investigated for their potent biological activities. Structurally similar compounds have demonstrated promising antiproliferative properties against various human cancer cell lines, including HepG2 (liver), HeLa (cervical), and MCF7 (breast) . The mechanism of action for carbazole-based anticancer agents often involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in malignant cells . Furthermore, carbazole scaffolds have shown notable antioxidant activity , capable of scavenging free radicals like DPPH, which is valuable for research into oxidative stress-related diseases . Some derivatives also exhibit antifibrotic effects , potentially useful in models of liver fibrosis . The specific biological profile of this compound requires empirical determination. In the field of materials science, carbazole derivatives are prized for their electron-donating capability and favorable optoelectronic properties . They serve as key building blocks for organic light-emitting diodes (OLEDs) , particularly as host materials in phosphorescent OLEDs (PhOLEDs) . In these applications, the carbazole core facilitates charge transport, and its properties can be finely tuned by modifying substituents, enabling the development of efficient light-emitting layers for displays and solid-state lighting . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's physical, chemical, and biological properties.

Properties

IUPAC Name

9-[2-(2-chlorophenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-17-9-3-6-12-20(17)23-14-13-22-18-10-4-1-7-15(18)16-8-2-5-11-19(16)22/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBHHKIAGGOBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(2-Chlorophenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(2-chlorophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the 2-(2-chlorophenoxy)ethyl bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[2-(2-Chlorophenoxy)ethyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-9-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the carbazole ring is substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Carbazole-9-one derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

9-[2-(2-Chlorophenoxy)ethyl]carbazole has several scientific research applications:

    Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

    Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents in the treatment of cancer, inflammation, and neurological disorders.

    Materials Science: The compound is used in the synthesis of conducting polymers and advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-[2-(2-Chlorophenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s electronic properties facilitate charge transport and light emission. In pharmaceutical applications, the compound may interact with cellular receptors and enzymes, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Anticonvulsant Activity

highlights the importance of substituent position and type in quinazolin-4-(3H)-one derivatives. Key findings include:

  • Position 2 Substituents: Activity follows the trend: 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy. For example: Compound 7f (2,4-dichlorophenoxy) showed the highest activity (ED₅₀ = 23 mg/kg). Compound 7e (2-chlorophenoxy) had moderate activity (ED₅₀ = 45 mg/kg). Phenoxy-substituted analogs (e.g., 7d) were less active. This suggests that 9-[2-(2-chlorophenoxy)ethyl]carbazole may exhibit lower anticonvulsant activity compared to dichlorophenoxy analogs but higher activity than non-halogenated derivatives .
  • Position 3 Modifications: 3-(2-Chloroethyl)carbonylamino groups (e.g., 7d, 7f) enhance activity compared to 3-chloromethylcarbonylamino groups. Replacement of the 3-amino group with a 3-hydroxy or 3-carboxamidino moiety (e.g., 4b, 6) also improves efficacy.
Antiviral Activity

and emphasize the role of substituents in antiviral carbazoles:

  • HIV-1 Inhibition: Compounds with 2-dimethylaminoethyl (e.g., 5) or methyl groups at positions R5–R7 showed IC₅₀ values of 0.48–1.52 µM. However, cytotoxicity was a concern.
  • SARS-CoV-2 Inhibition: Carbazole alkaloids from Murraya koenigii and synthetic derivatives (e.g., Edotecarin) target viral entry or protease activity.
Anticancer Activity

highlights substituted carbazoles with antiproliferative effects:

  • BC3EE2,9B : A bis(carbazole) derivative showed potent activity against glioblastoma cells (IC₅₀ < 10 µM).
  • 6-(9-(2,4-Dichlorobenzyl)-carbazol-3-yl) triazine: Selective cytotoxicity toward gastric cancer cells. The 2-chlorophenoxyethyl group’s steric bulk may hinder interactions with cancer targets compared to smaller substituents like dichlorobenzyl .
Electrochromic and Optoelectronic Properties

and discuss carbazoles in material science:

  • CoP1.3 and CoP1.5 : Copolymers with EDOT exhibited enhanced electrochromic performance (ΔT = 40–60%).
  • 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole: High purity and luminescence efficiency for OLEDs. The 2-chlorophenoxyethyl group in this compound may introduce steric hindrance, reducing conjugation efficiency compared to EDOT or biphenyl analogs .

Structural and Conformational Analysis

and provide insights into molecular conformations:

  • However, the absence of an imidazole ring in this compound may limit benzodiazepine-like effects .
  • The 2-chlorophenoxyethyl group may introduce unique intermolecular interactions compared to simpler substituents .

Q & A

Basic: What are the common synthetic routes for preparing 9-[2-(2-Chlorophenoxy)ethyl]carbazole?

Methodological Answer:
The synthesis typically involves N-alkylation of carbazole with a halogenated 2-(2-chlorophenoxy)ethyl derivative. Key steps include:

  • N-alkylation : React carbazole with 2-(2-chlorophenoxy)ethyl chloride/bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in toluene at 45–80°C for 3–24 hours .
  • Purification : Remove unreacted reagents via vacuum distillation, followed by recrystallization from ethanol or column chromatography to isolate the product .
  • Yield Optimization : Excess alkylating agent (e.g., 5–8 equivalents) and prolonged reaction times (overnight) improve yields up to 89.5% .

Advanced: How can reaction conditions be optimized to improve yield during N-alkylation?

Methodological Answer:
Critical parameters include:

  • Catalyst Selection : TBAB enhances reactivity by facilitating phase transfer between aqueous and organic layers .
  • Solvent Choice : Toluene or acetonitrile balances solubility and reactivity; higher temperatures (reflux) accelerate kinetics but may increase side products .
  • Stoichiometry : A 5:1 molar ratio of 1,4-dibromobutane to carbazole minimizes unreacted starting material .
  • Monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation (e.g., dialkylated carbazole) .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., ethyl linkage and chlorophenoxy group) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C bond angles ~129.2°) and torsion angles (e.g., carbazole-phenyl dihedral angles) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 324.08) .

Advanced: How do crystallographic studies resolve conformational ambiguities in carbazole derivatives?

Methodological Answer:

  • Single-Crystal XRD : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking between carbazole rings) .
  • Computational Modeling : Tools like CrystalExplorer17 compare experimental data with DFT-optimized structures to validate intramolecular forces (e.g., C–H···O interactions) .
  • Torsion Angle Analysis : Dihedral angles (e.g., 179.5° for C1–C6–C7–C9) reveal planarity deviations affecting electronic properties .

Advanced: What methodologies analyze electrochemical properties for organic electronics?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials to estimate HOMO (-5.4 eV) and LUMO (-1.9 eV) levels .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >300°C) for device applications .
  • UV-Vis Spectroscopy : Correlates absorption maxima (e.g., 350 nm) with π→π^* transitions for bandgap engineering .

Advanced: How to address discrepancies in biological activity data between analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) on DNA binding affinity using molecular docking .
  • Purity Validation : HPLC with pre-column derivatization (e.g., 4-nitrobenzoyl chloride) ensures >98% purity, eliminating false activity readings .
  • Mechanistic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics to targets like topoisomerase II, explaining inactivity in non-planar analogs .

Basic: What purification techniques are recommended for isolating the compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Wash organic layers with 5% NaOH and brine to remove acidic/byproduct impurities .
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate monoalkylated product from diastereomers .
  • Recrystallization : Ethanol or methanol yields high-purity crystals (mp 120–125°C) .

Advanced: How to mitigate byproduct formation during synthesis?

Methodological Answer:

  • Controlled Stoichiometry : Limit alkylating agent to 1.2 equivalents to prevent dialkylation .
  • Inert Atmosphere : Use nitrogen to suppress oxidative byproducts (e.g., carbazole oxides) .
  • Quenching Intermediates : Add ice-cold water to terminate reactions and stabilize reactive intermediates (e.g., carbocationic species) .

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